molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No. B046003
Key on ui cas rn: 108-11-2
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

A suspension of 91 g of α-ethyl-4-methyl-cinnamic acid in 1.5 liters of methyl-isobutyl-carbinol is added dropwise within one hour to 100 g of sodium in 250 cc of toluene at 130° while stirring well. After a further hour, sodium is no longer present and the mixture is cooled and 500 cc of water are carefully added thereto. The aqueous phase is separated and the methyl-isobutyl-carbinol phase is again extracted twice with water. The entire aqueous phase is acidified with concentrated hydrochloric acid and extracted with ether. The ether extract is washed with water, dried over sodium sulphate and evaporated. The crude α-ethyl-4-methyl-dihydrocinnamic acid is obtained as an oil and may be purified by chromatography.
Name
α-ethyl-4-methyl-cinnamic acid
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])[CH3:2].[Na].O>CC(CC(C)C)O.C1(C)C=CC=CC=1>[CH2:1]([CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])[CH3:2] |^1:14|

Inputs

Step One
Name
α-ethyl-4-methyl-cinnamic acid
Quantity
91 g
Type
reactant
Smiles
C(C)C(C(=O)O)=CC1=CC=C(C=C1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(O)CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further hour
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
the methyl-isobutyl-carbinol phase is again extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)O)CC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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